molecular formula C15H10ClFN2O2 B3160508 Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 866051-13-0

Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B3160508
CAS No.: 866051-13-0
M. Wt: 304.7 g/mol
InChI Key: ABOBUZQIYAHIKW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with three key substituents:

  • A chlorine atom at position 3, contributing electron-withdrawing effects.
  • A 4-fluorophenyl group at position 2, enhancing lipophilicity and binding interactions.
  • A methyl ester at position 8, influencing solubility and metabolic stability.

This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-21-15(20)11-3-2-8-19-13(16)12(18-14(11)19)9-4-6-10(17)7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOBUZQIYAHIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153992
Record name Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866051-13-0
Record name Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866051-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted imidazo[1,2-a]pyridines with different functional groups.

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate, have been explored for their potential anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this class exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The compound was shown to induce cell cycle arrest and apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

Another prominent application of this compound is its antimicrobial activity. This compound has been tested against various bacterial strains and fungi.

Case Study:

In a comparative study on antimicrobial efficacy, this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and function .

Enzyme Inhibition

Research has also focused on the inhibitory effects of this compound on specific enzymes that are crucial for various biological processes.

Case Study:

A notable study highlighted the compound's ability to inhibit certain kinases involved in signal transduction pathways associated with cancer progression. This inhibition was linked to a decrease in downstream signaling events that promote tumor growth .

Drug Development and Synthesis

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents.

Synthesis Overview:

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions that can be optimized for yield and purity. Recent advancements have reported improved synthetic routes that enhance the efficiency of producing this compound for research purposes .

Summary Table of Applications

Application AreaDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines; potential lead for drug development
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits kinases related to cancer progression
Drug DevelopmentIntermediate for synthesizing complex pharmaceuticals

Mechanism of Action

The mechanism by which Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The compound may bind to receptors or enzymes, altering their function and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility and Lipophilicity

Methyl 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate ()
  • Key Difference : Lacks the chlorine atom at position 3.
  • However, the 4-fluorophenyl group still contributes moderate lipophilicity (logP ~2.5–3.0 estimated). This compound was discontinued in commercial catalogs, suggesting limitations in stability or activity compared to chlorinated analogs .
Ethyl 3-Chloro-6-Iodo-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate ()
  • Key Differences : Replaces the methyl ester with an ethyl ester and introduces a trifluoromethyl group at position 8 and iodine at position 5.
  • Impact : The trifluoromethyl group significantly increases lipophilicity (logP ~3.5–4.0) and metabolic stability, while iodine adds steric bulk, possibly hindering binding interactions. The ethyl ester may slow hydrolysis compared to the methyl ester, prolonging half-life .
2-(4-Fluorophenyl)-6-Methyl-3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine (IP-8, )
  • Key Differences : Features a pyrrolidin-1-ylmethyl group at position 3 and a methyl group at position 6.
  • Impact : The basic pyrrolidine moiety enhances membrane permeability and bioavailability. However, the lack of chlorine at position 3 may reduce electrophilicity, affecting target engagement. Synthetic routes for such analogs often involve Suzuki-Miyaura coupling (as in ) or reductive amination .
Methyl 7-((Phenylsulfonyl)methyl)imidazo[1,2-a]pyridine-8-carboxylate ()
  • Key Difference : Contains a phenylsulfonylmethyl group at position 7.
  • Spectroscopic data (e.g., ¹³C NMR δ 162.8 ppm for the ester carbonyl) align with structural similarities to the target compound, though the sulfonyl group introduces distinct IR absorptions near 1709 cm⁻¹ (C=O) and 1130 cm⁻¹ (S=O) .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name MW logP (Est.) Solubility (mg/mL) Key Substituents
Target Compound 334.7 ~2.8 <0.1 (predicted) 3-Cl, 2-(4-FPh), 8-COOCH₃
Methyl 2-(4-FPh)imidazo[1,2-a]pyridine-8-carboxylate 300.3 ~2.5 0.3–0.5 2-(4-FPh), 8-COOCH₃
Ethyl 3-Cl-6-Iodo-8-CF₃-imidazo[1,2-a]pyridine-2-carboxylate 447.6 ~3.9 <0.05 3-Cl, 6-I, 8-CF₃, 2-COOCH₂CH₃

Biological Activity

Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 8157115) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.

  • Molecular Formula : C15H10ClFN2O2
  • Molecular Weight : 304.7 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core, substituted with a chloro and a fluorophenyl group, which are critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating specific pathways related to cell cycle regulation and apoptosis.
  • Case Studies : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 50 µM.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests have indicated efficacy against several bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 µg/mL to 100 µg/mL against these strains.

3. CFTR Modulation

Recent studies have also investigated the role of this compound as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR):

  • Potentiation Effects : It was found to enhance CFTR-mediated ion flux in patient-derived bronchial epithelial cells, suggesting potential therapeutic applications in cystic fibrosis treatment.

Synthesis Methods

The synthesis of this compound has been reported through various methods:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis with high yields and purity.
  • Conventional Methods : Traditional heating methods have also been employed but generally yield lower efficiency compared to microwave techniques.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate and its derivatives?

Methodological Answer: One-pot multi-step reactions are widely used for synthesizing imidazo[1,2-a]pyridine derivatives. For example, a tandem reaction involving cyclization and substitution steps under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like potassium carbonate can yield high-purity products. Key intermediates such as halogenated precursors (e.g., 3-bromo-8-chloro derivatives) are reacted with nucleophiles like amines or alcohols under sealed-tube conditions at elevated temperatures (e.g., 90°C) to introduce substituents at specific positions . Yield optimization often requires stoichiometric adjustments and solvent selection, as demonstrated in hydrazination reactions with diethyl azodicarboxylate (DEAD), where electron-withdrawing groups (e.g., Cl, Br) enhance regioselectivity .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons based on chemical shifts. For instance, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.6 ppm) and a fluorine-coupled carbon signal (δ ~160 ppm). The methyl ester group typically resonates at δ 3.8–4.0 ppm (1H) and δ 50–55 ppm (13C) .
  • HRMS : Validate molecular formula accuracy by comparing observed and calculated [M+H]+ values. Discrepancies >5 ppm suggest impurities or incorrect assignments. For example, a derivative with a trifluoromethyl group would show a mass shift consistent with +69.03 Da .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in functionalization reactions of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Regioselectivity is governed by both steric hindrance and electronic effects. Electron-withdrawing groups (e.g., Cl, CO2Me) at the C-8 position deactivate the pyridine ring, directing electrophilic substitutions to the C-3 or C-6 positions. For example, hydrazination with DEAD in acetonitrile favors C-3 functionalization when C-8 is substituted with methyl or bromo groups, yielding >90% regioselective products . Steric effects are critical in Suzuki-Miyaura couplings, where bulky aryl boronic acids require Pd catalysts with large ligands (e.g., XPhos) to prevent steric clash .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts. X-ray crystallography can confirm the dominant tautomer in the solid state, as seen in studies of ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate, where the keto form is stabilized in crystals .
  • Packing Effects : Analyze intermolecular interactions (e.g., C–H⋯O) via Hirshfeld surfaces. Weak interactions may distort bond angles in crystals but not in solution .

Q. How can computational chemistry predict the pharmacological activity of this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The 4-fluorophenyl and methyl ester groups may engage in hydrophobic and hydrogen-bonding interactions, respectively .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity data from analogous compounds. For example, trifluoromethyl groups enhance metabolic stability, as observed in antifungal triazolopyridine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate

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